3-溴-5-乙氧基-4-羟基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

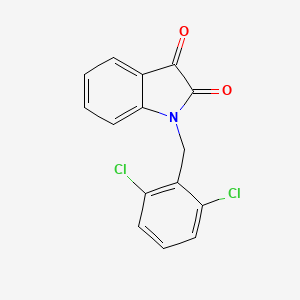

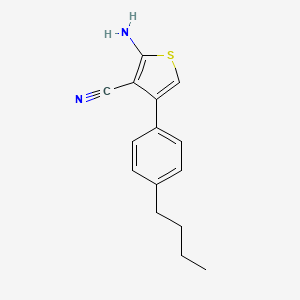

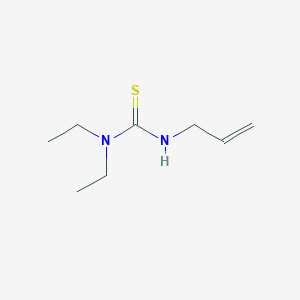

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related compounds such as 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) have been investigated for their environmental impact, phototransformation, and biotransformation under various conditions . These studies provide insights into the behavior of brominated benzonitriles in different environments, which could be extrapolated to understand the properties and reactions of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile.

Synthesis Analysis

The synthesis of related brominated benzonitrile compounds often involves halodeboronation reactions, as seen in the synthesis of 2-bromo-3-fluorobenzonitrile . Another method includes a multi-step synthesis involving Sonogashira coupling, as demonstrated in the preparation of a precursor for PET radioligand . These methods could potentially be adapted for the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile by altering the starting materials and reaction conditions to introduce the ethoxy and hydroxy groups at the appropriate positions on the aromatic ring.

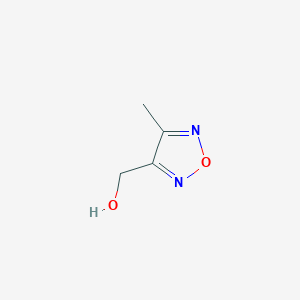

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be complex, with the potential for various interactions. For instance, a study on the molecular recognition of a bromo derivative of dihydroxybenzoic acid with N-donor compounds revealed intricate hydrogen bonding patterns and supramolecular assemblies . These findings suggest that 3-Bromo-5-ethoxy-4-hydroxybenzonitrile could also form diverse molecular interactions due to the presence of the bromo, ethoxy, and hydroxy functional groups.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions, including reductive debromination and further transformation to phenol and carbon dioxide under anaerobic conditions . Phototransformation studies of bromoxynil have shown the generation of debrominated products upon exposure to UV light, indicating that similar photoreactive behavior might be expected for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles like bromoxynil include stability under certain environmental conditions and reactivity leading to the release of bromide ions during degradation . The phototransformation of bromoxynil in aquatic environments suggests that similar compounds could have significant environmental impacts, particularly in terms of their persistence and transformation products . The introduction of an ethoxy group in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile could influence its solubility and reactivity, potentially altering its environmental fate compared to other brominated benzonitriles.

科学研究应用

除草剂抗性和环境降解

3-溴-5-乙氧基-4-羟基苯甲腈,与溴氧草酯(一种除草剂)相关,已被研究其在转基因植物中赋予除草剂抗性的潜力。引入了编码特定腈酰化酶的基因到植物中,使它们能够抵抗高水平的溴氧草酯,这是一种植物中的光系统II抑制剂(Stalker, McBride, & Malyj, 1988)。此外,已经研究了溴氧草酯在不同条件下的环境降解,如反硝化、Fe(III)还原和产甲烷条件下,显示其在特定环境中的消耗(Knight, Berman, & Häggblom, 2003)。

晶体结构和光降解

已进行了有关晶体结构的研究,揭示了类似链状排列和二维等结构性在类似3,5-二卤-4-羟基苯甲腈的化合物中,这些化合物与3-溴-5-乙氧基-4-羟基苯甲腈密切相关(Britton, 2006)。溴氧草酯的光降解也是研究的课题,研究了碳酸盐的存在以及其对降解速率的影响(Kochany, 1992)。

对植物代谢和细胞死亡的影响

已探讨了溴氧草酯对植物线粒体生物能学的影响,显示它可以抑制某些类型的植物呼吸并作为二羧酸载体的抑制剂(Zottini, Scoccianti, & Zannoni, 1994)。它还被用作基础植物学中的工具,诱导快速细胞死亡,其主要作用被推测为细胞质酸化(Morimoto & Shimmen, 2008)。

安全和危害

The compound is toxic . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

IUPAC Name |

3-bromo-5-ethoxy-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGZWYWRSRSMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366319 |

Source

|

| Record name | 3-bromo-5-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxy-4-hydroxybenzonitrile | |

CAS RN |

330462-57-2 |

Source

|

| Record name | 3-bromo-5-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)